molecular formula C10H9ClN2O B3028173 4-Chloro-7-methoxy-2-methylquinazoline CAS No. 16499-67-5

4-Chloro-7-methoxy-2-methylquinazoline

Cat. No. B3028173
CAS RN: 16499-67-5
M. Wt: 208.64
InChI Key: AZFMRHVEFNFZIF-UHFFFAOYSA-N
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Description

The compound 4-Chloro-7-methoxy-2-methylquinazoline is a chemically modified quinazoline, a class of heterocyclic aromatic organic compounds. Quinazolines have been extensively studied due to their diverse biological activities and potential therapeutic applications. The specific modifications on the quinazoline scaffold, such as chloro, methoxy, and methyl groups, can significantly influence the compound's chemical behavior and biological activity.

Synthesis Analysis

The synthesis of quinazoline derivatives often involves multi-step reactions starting from simple precursors like aniline or benzoic acid derivatives. For instance, the synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline involves substitution, nitration, reduction, cyclization, and chlorination steps, starting from methyl 4-hydroxy-3-methoxybenzoate . Similarly, 4-chloro-7-methoxy-6-pivalamidoquinazoline is synthesized in ten steps from 4-methoxybenzoic acid, employing protective and deprotective methods during nitration and reduction . These methods are suitable for large-scale production and can be modified to introduce various functional groups, potentially leading to compounds with antitumor activities.

Molecular Structure Analysis

The molecular structure of quinazoline derivatives can be confirmed using techniques such as NMR spectroscopy and mass spectrometry. For example, the structure of 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline was confirmed by X-ray crystallography, revealing an orthorhombic crystal system and the presence of weak N–H…N hydrogen bonding between molecules . These structural analyses are crucial for understanding the compound's potential interactions with biological targets.

Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions, including nucleophilic attacks, ring scission, and cyclization. For instance, 7-Chloro-4-methoxyquinoline treated with thiophosgene and barium carbonate undergoes ring scission followed by cyclization to yield 7-chloro-1,2-dihydro-4-methoxy-2-thioxoquinoline-3-carbaldehyde . The reactivity of quinazolines can be influenced by substituents, as seen in the kinetic study of methoxydechlorination of chloroquinolines, where electron-releasing and electron-withdrawing groups affect the reaction rate .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The introduction of substituents like chloro, methoxy, and methyl groups can alter these properties, affecting the compound's biological activity and pharmacokinetics. For example, the presence of a methoxy group can increase the lipophilicity of the compound, potentially enhancing its cell membrane permeability .

Scientific Research Applications

Apoptosis Induction and Anticancer Properties

  • 4-Chloro-7-methoxy-2-methylquinazoline derivatives have been studied for their potential as anticancer agents. One derivative, identified as N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, demonstrated potent apoptosis-inducing properties with an EC50 of 2 nM in cell-based apoptosis induction assays. This compound also exhibited excellent blood-brain barrier penetration and high efficacy in various mouse xenograft cancer models, including human MX-1 breast cancer models (Sirisoma et al., 2009).

Tubulin Polymerization Inhibition

  • Research on 4-(N-cycloamino)quinazolines, modified from this compound, led to the discovery of new inhibitors of tubulin polymerization, targeting the colchicine site on tubulin. One such compound, 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin- 2(1H)-one, showed high cytotoxic activity in vitro and significantly inhibited tubulin assembly. These findings suggest the potential of these compounds in anticancer therapy (Wang et al., 2014).

Tumor-Vascular Disruption

  • Another study identified 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one as a promising anticancer lead, demonstrating significant inhibition of tumor growth in mice. This compound also displayed high antiproliferative activity in the NIH-NCI 60 human tumor cell line panel. Mechanistic studies revealed its ability to inhibit tumor cell proliferation, induce apoptosis, and disrupt tumor vasculature, positioning it as a potential novel class of tubulin-binding tumor-vascular disrupting agents (Cui et al., 2017).

Structural Analysis

  • In a structural study, a compound with a 4-methoxy-3,4-dihydroquinazolin-1-ium cation, linked to a chloranilate anion, demonstrated unique hydrogen bonding patterns. This study provides insights into the molecular and crystal structures of such compounds, which can be crucial for understanding their interaction with biological targets (Gotoh & Ishida, 2013).

properties

IUPAC Name

4-chloro-7-methoxy-2-methylquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c1-6-12-9-5-7(14-2)3-4-8(9)10(11)13-6/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZFMRHVEFNFZIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC(=C2)OC)C(=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501283919
Record name 4-Chloro-7-methoxy-2-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501283919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16499-67-5
Record name 4-Chloro-7-methoxy-2-methylquinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16499-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-7-methoxy-2-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501283919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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